molecular formula C24H23N3O3S B2806489 6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-90-2

6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2806489
CAS No.: 864927-90-2
M. Wt: 433.53
InChI Key: KMMBLDQDYMUNNN-UHFFFAOYSA-N
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Description

Pyridine compounds, which include a variety of structures such as the one you mentioned, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned were not found, pyridine compounds are often synthesized through multicomponent reactions, starting from a β-ketoester, an aldehyde and ammonia .


Molecular Structure Analysis

The molecular structure of pyridine compounds often involves a pyridine nucleus, which can be combined with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .


Chemical Reactions Analysis

The chemical reactivity of pyridine compounds is often explored in the context of creating new heterocyclic compounds with high biological activities .


Physical and Chemical Properties Analysis

Pyridine compounds often have the advantage of improved water solubility due to their poor basicity .

Scientific Research Applications

Synthesis and Prognosis of Anti-inflammatory Activity

A study by Chiriapkin et al. (2021) presented a modified method for synthesizing tetrahydrothienopyrimidine derivatives, including compounds structurally related to 6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. They proposed an effective and simple method for obtaining these derivatives, and their anti-inflammatory activity was predicted using in silico methods. The study highlighted the potential of these compounds in exploring biological activities [Chiriapkin et al., 2021].

Synthesis and Antimicrobial Activity

Abdel-rahman et al. (2002) explored the antimicrobial activities of pyridothienopyrimidines and pyridothienotriazines, related to the chemical structure of the compound . The study involved the synthesis of various derivatives and testing their efficacy against microbial strains, demonstrating the potential of these compounds in antimicrobial applications [Abdel-rahman et al., 2002].

Novel Pyrido and Thieno Derivatives Synthesis

Bakhite et al. (2005) synthesized novel compounds, including pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds were used as synthons for other pyridothienopyrimidines, showcasing the versatility of this chemical structure in synthesizing a range of compounds with potential biological activities [Bakhite et al., 2005].

Antimycobacterial Tetrahydrothieno[2,3-c]pyridine-3-carboxamides Development

Nallangi et al. (2014) focused on synthesizing derivatives of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, similar to the compound of interest, to investigate their antimycobacterial properties. They evaluated these compounds against Mycobacterium tuberculosis, highlighting the potential therapeutic applications of such derivatives [Nallangi et al., 2014].

Mechanism of Action

The mechanism of action of pyridine compounds often involves interaction with a specific protein, which defines the antimicrobial and antiviral selectivity for the target molecule .

Future Directions

The future directions in the field of pyridine compounds involve finding new antiviral and antimicrobial compounds, especially in the context of the COVID-19 pandemic .

Properties

IUPAC Name

6-acetyl-2-[(4-benzylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15(28)27-12-11-19-20(14-27)31-24(21(19)22(25)29)26-23(30)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMBLDQDYMUNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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